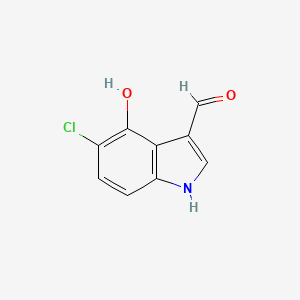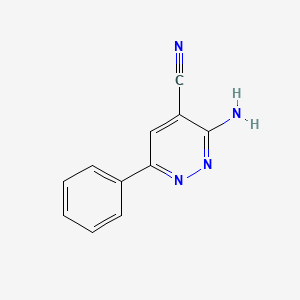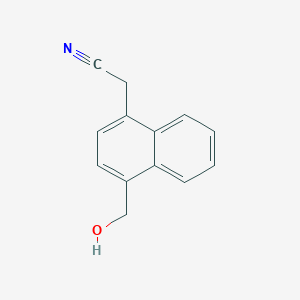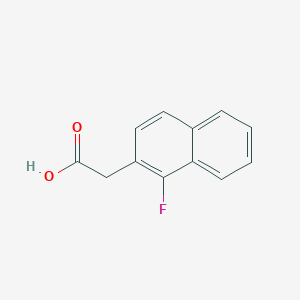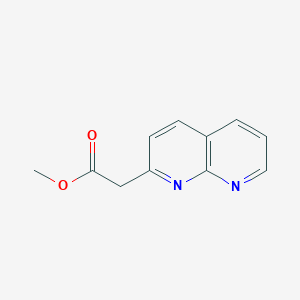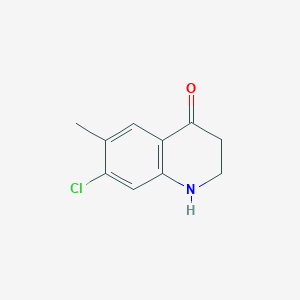![molecular formula C10H16FNSi B15069702 N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-59-6](/img/structure/B15069702.png)
N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is an organosilicon compound that features a trimethylsilyl group attached to a nitrogen atom, which is further bonded to a 4-fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-fluorobenzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Fluorobenzylamine+TrimethylchlorosilaneBaseN-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine+HCl
Industrial Production Methods
Industrial production of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the fluorobenzyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers or amines, while oxidation can produce silanols or siloxanes.
Applications De Recherche Scientifique
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biomolecules.
Mécanisme D'action
The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorobenzyl)-N-methylamine
- N-(4-Fluorobenzyl)-N-phenylamine
- N-(4-Fluorobenzyl)-N-(trimethylsilyl)amine
Uniqueness
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is unique due to the presence of both a trimethylsilyl group and a fluorobenzyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
920033-59-6 |
|---|---|
Formule moléculaire |
C10H16FNSi |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3 |
Clé InChI |
MGNLMTRKQYUUPZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


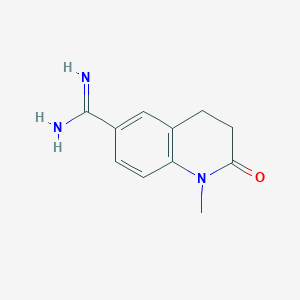
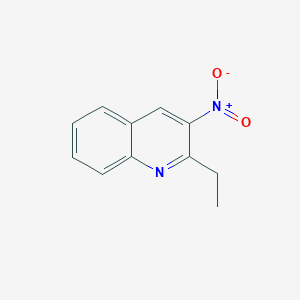
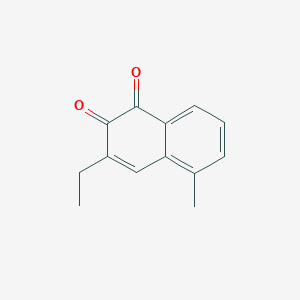
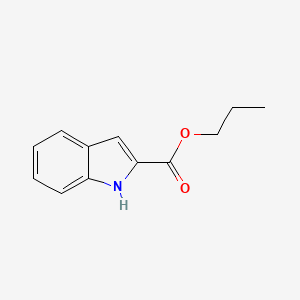
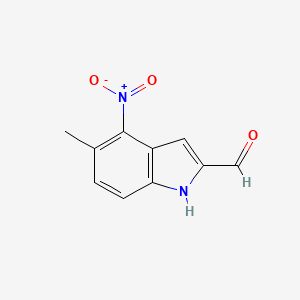
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
